An In-depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride for Researchers and Drug Development Professionals
Introduction
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development. Its rigid tetrahydroisoquinoline scaffold, substituted with a chlorine atom, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[1][2] This guide offers an in-depth exploration of its core physicochemical properties, synthetic routes, reactivity profile, and applications, providing researchers and drug development professionals with the critical information needed to effectively utilize this versatile compound. The hydrochloride salt form enhances its solubility, a crucial attribute for its application in various biological assays and drug formulation processes.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is fundamental to its handling, characterization, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁Cl₂N | [1] |
| Molecular Weight | 204.10 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 213-214.5 °C | [3] |
| CAS Number | 73075-45-3 | [1] |
| Solubility | The hydrochloride salt form enhances its solubility in aqueous solutions. | [2] |
| pKa | Not experimentally determined in the provided search results. The basicity of the secondary amine is a key feature for its reactivity and salt formation. | |
| Storage | Store at room temperature under an inert atmosphere. | [1] |
Spectroscopic Data:
While specific spectra for 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride were not found in the search results, the expected spectroscopic characteristics can be inferred from the structure and data for analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chlorine substituent. The aliphatic protons of the tetrahydroisoquinoline core would appear as multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The aliphatic carbons would resonate in the upfield region of the spectrum.
-
FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀ClN), along with characteristic fragmentation patterns of tetrahydroisoquinoline derivatives, such as the loss of substituents or ring fragmentation. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl and ³⁷Cl) would be observable for chlorine-containing fragments.
Synthesis and Reactivity
The synthesis of the 7-Chloro-1,2,3,4-tetrahydroisoquinoline core is most commonly achieved through the Pictet-Spengler reaction . This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Pictet-Spengler Synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline
This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.
Materials:
-
3-Chloro-phenethylamine
-
Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde)
-
Strong acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-phenethylamine in the chosen anhydrous solvent.
-
Addition of Reagents: Add formaldehyde (or paraformaldehyde) to the solution.
-
Acid Catalysis: Slowly add the strong acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Causality Behind Experimental Choices:
-
The use of a strong acid is crucial to catalyze the formation of the electrophilic iminium ion intermediate, which is necessary for the subsequent intramolecular electrophilic aromatic substitution.[4][5]
-
Anhydrous conditions are preferred to prevent side reactions and ensure the efficiency of the acid catalyst.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization step.
Reactivity Profile
The reactivity of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily dictated by the secondary amine and the chlorinated aromatic ring.
-
N-Functionalization: The secondary amine is nucleophilic and readily undergoes a variety of reactions:
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. These derivatives themselves have been explored for their pharmacological activities.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces substituents on the nitrogen atom.
-
-
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 7-position. These reactions significantly enhance the molecular diversity that can be generated from this scaffold. Examples of such reactions include:
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond, enabling the introduction of various amine groups at the 7-position.
-
Suzuki Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling with boronic acids.
-
Heck Coupling: This reaction allows for the introduction of alkenyl groups.
-
Applications in Drug Discovery and Development
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting the central nervous system and cardiovascular diseases.[1] Its rigid structure allows for the precise positioning of functional groups to interact with biological targets.
While specific drug examples directly synthesized from 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride are not extensively detailed in the provided search results, the tetrahydroisoquinoline core is a well-established pharmacophore found in a variety of approved drugs and clinical candidates. The chloro-substituent offers a versatile point for modification to optimize pharmacokinetic and pharmacodynamic properties.
The general applications of this scaffold include its use as an intermediate in the synthesis of compounds with potential therapeutic activities for:
-
Neurological Disorders: Including depression, anxiety, and Parkinson's disease.[1]
-
Cardiovascular Conditions: As evidenced by the investigation of related N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as bradycardic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Hazard Identification:
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its well-defined structure, coupled with the reactivity of its secondary amine and the potential for functionalization at the chloro-position, provides a robust platform for the synthesis of diverse and complex molecules with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel therapeutics.
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